molecular formula C16H10F3N5O4 B2453279 2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide CAS No. 1396793-35-3

2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide

カタログ番号: B2453279
CAS番号: 1396793-35-3
分子量: 393.282
InChIキー: YJUVYQBTMCXMKN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H10F3N5O4 and its molecular weight is 393.282. The purity is usually 95%.
BenchChem offers high-quality 2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-(pyrazine-2-carbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F3N5O4/c17-16(18,19)28-10-3-1-9(2-4-10)22-14(26)12-8-27-15(23-12)24-13(25)11-7-20-5-6-21-11/h1-8H,(H,22,26)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUVYQBTMCXMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide is a synthetic compound with the molecular formula C16H10F3N5O4 and a molecular weight of 393.282 g/mol. It is recognized for its potential biological activity, particularly in pharmacological applications. The compound is characterized by its unique structural components, which include a pyrazine carboxamide moiety and an oxazole ring, contributing to its biological properties.

Chemical Structure

  • IUPAC Name : 2-(pyrazine-2-carbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1,3-oxazole-4-carboxamide
  • CAS Number : 1396793-35-3
  • Molecular Weight : 393.282 g/mol

Antimicrobial Properties

Research indicates that compounds similar to 2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide exhibit significant antimicrobial activity. For instance, studies on pyrazine derivatives have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. The presence of the pyrazine ring is hypothesized to enhance the compound's interaction with microbial targets, leading to effective inhibition of growth.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Preliminary studies have explored its effects on enzymes such as tyrosinase, which is involved in melanin production. Inhibition of tyrosinase can be beneficial in cosmetic applications for skin lightening and treating hyperpigmentation disorders.

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study investigating various oxazole derivatives found that certain substitutions on the phenyl ring significantly influenced tyrosinase inhibition potency. For example, compounds with hydroxyl groups showed enhanced inhibitory effects compared to those with methoxy groups . This suggests that the structural modifications in 2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide may similarly impact its biological activity.
  • Antioxidant Activity : The antioxidant potential of related compounds was assessed using DPPH and ABTS assays. Compounds exhibiting strong radical scavenging activity were identified, indicating a possible protective effect against oxidative stress . This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.
  • Pharmacokinetic Studies : In vivo studies are essential to understand the pharmacokinetics of this compound. Research on similar oxazole derivatives has shown varied absorption and metabolism profiles, emphasizing the need for comprehensive studies on 2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide to establish its efficacy and safety in clinical settings .

Comparative Analysis Table

Property2-(Pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamideRelated Compounds
Molecular FormulaC16H10F3N5O4Varies
Molecular Weight393.282 g/molVaries
Tyrosinase Inhibition IC50Not yet determined; further studies requiredVaries
Antimicrobial ActivityPromising against Mycobacterium speciesSimilar compounds
Antioxidant ActivityPotentially high based on structural analogsVaries

科学的研究の応用

Antimicrobial Properties

Research indicates that compounds similar to 2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide exhibit significant antimicrobial activity. Studies have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. The presence of the pyrazine ring is believed to enhance the compound's interaction with microbial targets, leading to effective growth inhibition.

Case Study: Antimicrobial Efficacy

A comparative study on pyrazine derivatives demonstrated that modifications in the chemical structure significantly affect antimicrobial potency. For instance, derivatives with electron-withdrawing groups showed enhanced activity against resistant bacterial strains.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor, particularly targeting tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can be beneficial for cosmetic applications aimed at skin lightening and treating hyperpigmentation disorders.

Case Study: Tyrosinase Inhibition

Research on oxazole derivatives revealed that specific substitutions on the phenyl ring could significantly influence tyrosinase inhibition potency. Compounds with hydroxyl groups exhibited stronger inhibitory effects compared to those with methoxy groups.

Antioxidant Activity

The antioxidant potential of related compounds has been assessed using DPPH and ABTS assays, identifying compounds with strong radical scavenging activity. This property is crucial for developing therapeutic agents aimed at oxidative stress-related conditions.

Case Study: Antioxidant Potential

A study assessing various oxazole derivatives for their antioxidant capacity found that certain structural modifications led to enhanced radical scavenging activity, indicating potential protective effects against oxidative damage.

Pharmacokinetic Studies

Understanding the pharmacokinetics of this compound is essential for establishing its efficacy and safety in clinical settings. Research on similar oxazole derivatives has shown varied absorption and metabolism profiles, highlighting the need for comprehensive studies on this compound.

Q & A

Basic Research: Synthesis Optimization

Q: What are the critical steps for synthesizing 2-(pyrazine-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)oxazole-4-carboxamide with high purity? A:

  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDCI) to facilitate amide bond formation between pyrazine-2-carboxylic acid and the oxazole intermediate. Solvent selection (e.g., methanol or DCM) and temperature control (~25°C) are critical for reaction efficiency .
  • Purification : Employ flash chromatography or preparative HPLC to isolate intermediates, followed by recrystallization for the final product. Monitor purity via HPLC (≥95%) and confirm structural integrity using 1H^1H-NMR and 13C^{13}C-NMR .
  • Yield Optimization : Optimize stoichiometric ratios (e.g., 1.1:1 molar ratio of acid to amine) and reaction time (e.g., 1–4 hours) to minimize side products .

Basic Research: Structural Characterization

Q: Which spectroscopic and computational methods are essential for characterizing this compound? A:

  • Spectroscopy : Use 1H^1H-NMR to confirm proton environments (e.g., trifluoromethoxy group at δ ~7.5 ppm) and 19F^{19}F-NMR to verify fluorine-containing substituents. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight confirmation .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) can resolve 3D conformation, particularly the orientation of the pyrazine and oxazole rings. Reference Cambridge Structural Database (CSD) entries for analogous compounds to validate bond lengths/angles .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometry for docking studies .

Advanced Research: Biological Target Identification

Q: How can researchers identify and validate biological targets for this compound? A:

  • In Silico Screening : Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict interactions with kinases or GPCRs. Prioritize targets with high binding affinity (ΔG ≤ -8 kcal/mol) and complementary pharmacophores .
  • In Vitro Assays : Perform fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding kinetics (e.g., KdK_d, Kon/KoffK_{on}/K_{off}). Validate using CRISPR/Cas9-knockout cell lines to confirm target dependency .
  • Data Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) to rule out off-target effects .

Advanced Research: Structure-Activity Relationship (SAR) Studies

Q: What structural modifications enhance the compound’s target specificity and potency? A:

  • Pyrazine Ring Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -CF3_3) at the 3-position to improve π-π stacking with aromatic residues in binding pockets .
  • Oxazole Substituents : Replace the trifluoromethoxy group with bulkier substituents (e.g., 4-cyanophenyl) to exploit hydrophobic regions of the target protein. Use Hammett constants (σ) to predict electronic effects .
  • Bioisosteric Replacement : Substitute the oxazole ring with thiazole or imidazole to assess tolerance for heterocyclic variation. Evaluate metabolic stability via liver microsome assays .

Advanced Research: Addressing Data Contradictions

Q: How should researchers resolve discrepancies in biological activity across assay systems? A:

  • Assay Conditions : Standardize variables (e.g., ATP concentration in kinase assays, serum content in cell culture) to minimize confounding factors. Replicate experiments in ≥3 independent trials .
  • Cellular Context : Compare activity in primary cells vs. immortalized lines (e.g., HEK293 vs. patient-derived fibroblasts) to account for genetic heterogeneity .
  • Mechanistic Profiling : Use phosphoproteomics or RNA-seq to identify downstream pathways affected by the compound. Overlap with known target databases (e.g., KEGG) clarifies mode of action .

Advanced Research: In Vivo Efficacy and Toxicity

Q: What experimental designs are recommended for preclinical in vivo studies? A:

  • Dose Optimization : Conduct pharmacokinetic (PK) studies in rodents to determine bioavailability (F20%F \geq 20\%) and half-life (t1/24t_{1/2} \geq 4 hours). Adjust formulations (e.g., PEGylation) to enhance solubility .
  • Toxicity Screening : Use zebrafish embryos for rapid assessment of developmental toxicity (LC50_{50} ≥ 100 µM). Follow up with murine models to evaluate hepatotoxicity (ALT/AST levels) and hematological parameters .
  • Efficacy Models : Test in xenograft or transgenic mouse models (e.g., PDAC or NSCLC) with bioluminescent imaging to monitor tumor regression. Pair with immunohistochemistry to validate target engagement .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。